N-[3-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]-4-methoxyphenyl]furan-2-carboxamide
Overview
Description
N-[3-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]-4-methoxyphenyl]furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a furan ring, a methoxy group, and a chloro-dimethylphenoxy moiety. Its molecular formula is C24H23ClN2O4, and it has a molecular weight of 422.904 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]-4-methoxyphenyl]furan-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Phenoxyacetyl Intermediate: The reaction begins with the chlorination of 3,5-dimethylphenol to form 4-chloro-3,5-dimethylphenol. This is then reacted with chloroacetic acid to produce 4-chloro-3,5-dimethylphenoxyacetic acid.
Amidation: The phenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is then reacted with 3-amino-4-methoxybenzoic acid to form the amide intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-[3-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]-4-methoxyphenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic medium.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, amines, thiols.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[3-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]-4-methoxyphenyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]-4-methoxyphenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
N’-((4-chloro-3,5-dimethylphenoxy)acetyl)-2-(4-chlorophenoxy)acetohydrazide: Similar structure but with a hydrazide group instead of a furan ring.
4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: Indole derivatives with potential biological activity.
Uniqueness
N-[3-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]-4-methoxyphenyl]furan-2-carboxamide is unique due to its combination of a furan ring, methoxy group, and chloro-dimethylphenoxy moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[3-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]-4-methoxyphenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O5/c1-13-9-16(10-14(2)21(13)23)30-12-20(26)25-17-11-15(6-7-18(17)28-3)24-22(27)19-5-4-8-29-19/h4-11H,12H2,1-3H3,(H,24,27)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFOTRBQNMVNAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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